4-(2-Thienyl)aniline
Overview
Description
4-(2-Thienyl)aniline: is an organic compound with the molecular formula C10H9NS It consists of an aniline moiety substituted at the para position with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-(2-Thienyl)aniline is through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or water .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar cross-coupling techniques. The use of micellar catalysis has been explored to enhance the efficiency and environmental compatibility of the process. This method employs surfactants to create nanoreactors in aqueous environments, allowing for high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thienyl)aniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aniline or thiophene derivatives
Scientific Research Applications
4-(2-Thienyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)aniline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Comparison with Similar Compounds
- 4-(Thiophen-3-yl)aniline
- 2-Thiophenemethylamine
- 4-(Thiophen-2-yl)benzoic acid
- 4-(Methylthio)aniline
Comparison: 4-(2-Thienyl)aniline is unique due to the specific positioning of the thiophene ring on the aniline moiety. This positioning influences its electronic properties and reactivity, making it distinct from other similar compounds. For instance, 4-(Thiophen-3-yl)aniline has the thiophene ring attached at a different position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
4-thiophen-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWHSQJRALLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360069 | |
Record name | 4-(2-Thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70010-48-9 | |
Record name | 4-(2-Thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Thiophen-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(2-thienyl)aniline in the development of NLO polymers?
A1: this compound serves as a crucial building block in synthesizing epoxy-based NLO polymers. [] It acts as a monomer that, when reacted with the diglycidyl ether of Bisphenol A, forms a precursor polymer. This precursor polymer is then modified through azo-coupling or tricyanovinylation reactions to incorporate heteroaromatic chromophores, including those derived from this compound itself. These chromophores are responsible for the NLO properties of the final polymer.
Q2: Why are heteroaromatic chromophores, like those derived from this compound, favored in NLO polymers?
A2: The research indicates that incorporating heteroaromatic chromophores, specifically those containing thiophene rings like those derived from this compound, can enhance the NLO activity and temporal stability of the resulting polymers. [] This is likely due to the unique electronic properties and polarizability of these heteroaromatic systems, which contribute to a larger nonlinear optical response.
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